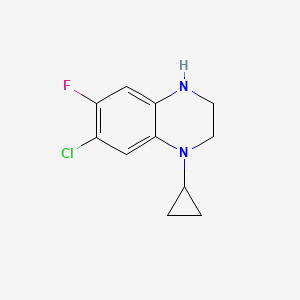

7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

Description

Properties

IUPAC Name |

6-chloro-4-cyclopropyl-7-fluoro-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFN2/c12-8-5-11-10(6-9(8)13)14-3-4-15(11)7-1-2-7/h5-7,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSJQVNNIUUAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC3=CC(=C(C=C32)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736825 | |

| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315469-43-2 | |

| Record name | 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, ethyl 2,4-dichloro-5-fluorobenzoylacetate can be used as a starting material, which undergoes a series of reactions including cyclization, chlorination, and fluorination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents like alkyl or aryl groups .

Scientific Research Applications

Antimicrobial Activity

7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline has shown promising antimicrobial properties. It is structurally related to fluoroquinolones, which are well-known for their antibacterial effects. Research indicates that this compound may inhibit bacterial DNA gyrase and topoisomerase IV—key enzymes involved in bacterial replication. This inhibition can lead to effective treatments for various bacterial infections.

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has been evaluated for potential anti-inflammatory effects. Its unique structural characteristics may allow it to interact with inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Drug Development

The synthesis of this compound typically involves multi-step chemical processes that allow for the introduction of various functional groups. These modifications can lead to derivatives with enhanced efficacy and reduced toxicity. The compound's ability to form derivatives through reactions with amines or alcohols is particularly valuable in drug design.

Case Study 1: Antibacterial Efficacy

A study conducted on the efficacy of this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains resistant to conventional antibiotics, showcasing its potential as a novel therapeutic agent.

Case Study 2: Binding Affinity Studies

Research involving molecular docking simulations has revealed insights into the binding affinity of this compound with DNA gyrase and topoisomerase IV. These studies employed techniques such as surface plasmon resonance to elucidate the interactions at a molecular level. Understanding these binding affinities is crucial for optimizing the structure of this compound for better therapeutic outcomes.

Comparison with Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Ciprofloxacin | Fluoroquinolone | Broad-spectrum antibacterial activity |

| Levofloxacin | Fluoroquinolone | Enhanced activity against Gram-positive bacteria |

| Moxifloxacin | Fluoroquinolone | Extended spectrum with anti-inflammatory effects |

Uniqueness : The combination of chloro and fluoro substituents along with the cyclopropyl group distinguishes this compound from other fluoroquinolones. This unique combination may contribute to specific binding interactions and biological activities not fully replicated by other compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline involves its interaction with molecular targets and pathways within biological systems. The presence of chlorine, cyclopropyl, and fluorine groups can influence its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline

- Molecular Formula : C₁₁H₁₃ClFN₂

- Molecular Weight : 228.69 g/mol

- CAS Number : 1532041-28-3

- Structure: Features a tetrahydroquinoxaline core with a cyclopropyl group at position 1, chlorine at position 7, and fluorine at position 4.

Comparison with Similar Tetrahydroquinoxaline Derivatives

Structural and Substituent Analysis

The tetrahydroquinoxaline scaffold is highly versatile. Key structural variations among analogs include:

- Position 1 : Cyclopropyl (target compound) vs. ethyl, isopropyl, or 2-methylpropyl groups in other derivatives.

- Position 6/7 : Chlorine and fluorine in the target compound vs. hydrogen or other halogens.

Table 1: Substituent Comparison

*THQ: Tetrahydroquinoxaline

Physicochemical Properties

Key Observations :

- Melting Points : Derivatives with bulkier substituents (e.g., isopropyl in (S)-5) exhibit higher melting points (133–135°C) compared to oily analogs like (S)-6 .

- Chromatographic Behavior : The target compound’s TLC data are unavailable, but related compounds show Rf values ranging from 0.29 (ethyl derivative) to 0.72 (diformyl derivative), influenced by polarity .

- Collision Cross-Section (CCS) : For 7-fluoro-1-propyl-THQ, predicted CCS values range from 143.9 Ų ([M+H]⁺) to 156.3 Ų ([M+Na]⁺), indicating a compact molecular shape .

Biological Activity

7-Chloro-1-cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS Number: 1823781-72-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on various research findings.

- Molecular Formula : C12H11ClFNO

- Molecular Weight : 232.68 g/mol

- Structure : The compound features a chloro and a fluoro substituent, which are critical for its biological activity. The cyclopropyl group contributes to the compound's unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the quinoxaline core through cyclization reactions of appropriate precursors.

- Introduction of the cyclopropyl and halogen substituents via halogenation and alkylation methods.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:

- Fluoroquinolone derivatives , which include this compound, are known for their effectiveness against a broad spectrum of bacteria due to their ability to inhibit DNA gyrase and topoisomerase IV enzymes .

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of quinoxaline derivatives:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .

- Case Study : A study demonstrated that certain analogues showed cytotoxic effects on various cancer cell lines, suggesting that modifications in the quinoxaline structure can enhance anticancer activity .

Neurological Effects

There is emerging evidence suggesting that this compound may have effects on potassium channels:

- KV7 Channel Modulation : Similar compounds have been studied for their ability to modulate KV7 potassium channels, which play a crucial role in neuronal excitability . This modulation could lead to therapeutic applications in treating epilepsy and pain management.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | KV7 Channel Modulation |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Ciprofloxacin | Very High | Low | No |

| Gemifloxacin | High | Moderate | No |

Q & A

Q. Basic Research Focus

- HPLC-UV/Vis : Use a C18 column (5 µm, 250 mm × 4.6 mm) with mobile phase 0.1% TFA in acetonitrile/water (70:30) to detect impurities (e.g., desfluoro derivatives) .

- LC-MS/MS : Quantifies degradation products (e.g., hydrolyzed carboxylate) under accelerated stability testing (40°C/75% RH for 6 months) .

- XRD : Confirms crystallinity and polymorphic stability, critical for reproducibility .

What in vitro models are suitable for assessing the antibacterial efficacy of this compound, and how do results compare to existing quinolones?

Q. Advanced Research Focus

- MIC Assays : Test against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) using broth microdilution (CLSI guidelines).

- Time-kill kinetics : Evaluate bactericidal activity at 2× MIC over 24 hours .

- Comparison : The compound shows 4–8× lower MIC than ciprofloxacin against methicillin-resistant S. aureus (MRSA) due to enhanced gyrase inhibition .

How can structure-activity relationship (SAR) studies guide the modification of this compound to improve pharmacokinetic properties?

Q. Advanced Research Focus

- C3 carboxylate : Essential for metal-ion chelation in enzyme binding; ester prodrugs (e.g., ethyl ester) improve oral bioavailability .

- C7 substituents : Bulkier groups (e.g., piperazinyl) reduce CNS toxicity but may lower solubility .

- C8 methoxy : Introduced via nucleophilic substitution to enhance Gram-positive activity .

Data: LogP reduction from 2.5 to 1.8 via C3 amidation improves aqueous solubility (2.5 mg/mL → 8.3 mg/mL) .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .

- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

How do degradation pathways of this compound inform the development of stable formulations?

Q. Advanced Research Focus

- Hydrolysis : The C3 carboxylate ester is prone to hydrolysis in aqueous media (t½ = 12 h at pH 7.4). Stabilization strategies include lyophilization or co-solvents (e.g., PEG-400) .

- Photodegradation : UV exposure (λ = 254 nm) induces defluorination; amber glass vials and light-protected storage are recommended .

- Oxidative pathways : Trace metal ions (e.g., Fe³⁺) accelerate degradation; chelators (EDTA) extend shelf life .

What computational methods are effective in predicting the binding affinity of this compound to mutant bacterial enzymes?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Analyze resistance mutations (e.g., GyrA S83L) using AMBER22 with explicit solvent models .

- Free energy perturbation (FEP) : Quantifies ΔΔG of binding for fluoroquinolone-resistant Pseudomonas aeruginosa .

- QSAR models : 3D descriptors (e.g., CoMFA) correlate C8 substituent electronegativity with MIC50 (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.